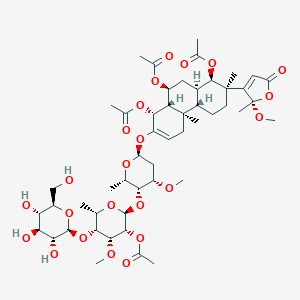
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to exert several biochemical and physiological effects in animal models. It has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, its low solubility in water and other solvents can limit its use in certain experimental conditions. Furthermore, its potential toxicity and side effects need to be further investigated before its clinical use.
未来方向
There are several potential future directions for the research on 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the investigation of its potential as a treatment for other neurological disorders, such as epilepsy and depression. Furthermore, its potential as a neuroprotective agent in traumatic brain injury and stroke needs to be explored further. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can enhance its potential as a therapeutic agent.
合成方法
The synthesis of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3,4-dimethoxybenzaldehyde and 2-propyl-1H-tetrazole-5-carboxylic acid in the presence of a suitable reagent, such as triethylamine or N,N-dimethylformamide. The reaction proceeds through a condensation reaction, and the resulting product is purified through recrystallization or column chromatography.
科学研究应用
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Furthermore, it has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
|---|---|
分子式 |
C13H17N5O3 |
分子量 |
291.31 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H17N5O3/c1-4-7-18-16-13(15-17-18)14-12(19)9-5-6-10(20-2)11(8-9)21-3/h5-6,8H,4,7H2,1-3H3,(H,14,16,19) |
InChI 键 |
DNKAQLDHAFPZTF-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)




![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)